molecular formula C13H19NO4 B5856800 N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide

Cat. No. B5856800
M. Wt: 253.29 g/mol
InChI Key: YUBAYXCHRKRNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide, also known as U-47700, is a synthetic opioid drug that was first developed in the 1970s. It has gained popularity as a recreational drug due to its potent analgesic effects, but it has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates it, leading to the release of endogenous opioids and the inhibition of pain signals in the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It also has sedative and anxiolytic effects, and it has been shown to produce respiratory depression at high doses.

Advantages and Limitations for Lab Experiments

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide has several advantages for use in lab experiments, including its potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and its potential for producing respiratory depression at high doses.

Future Directions

There are several future directions for research on N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide, including further investigation of its potential therapeutic applications, such as in the treatment of opioid addiction. Additionally, more research is needed to fully understand its biochemical and physiological effects, as well as its potential for producing adverse effects. Finally, there is a need for the development of safer and more effective opioid analgesics that can be used in clinical practice.

Synthesis Methods

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoyl chloride with N-methylmorpholine, followed by the addition of 2,2-dimethoxyethylamine and 3-methoxyaniline. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models, and it has also been investigated for its potential use in treating opioid addiction.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-methoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-14(9-12(17-3)18-4)13(15)10-6-5-7-11(8-10)16-2/h5-8,12H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBAYXCHRKRNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C(=O)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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